3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione
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Overview
Description
3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione is a chemical compound that has gained significant attention in the scientific community due to its potential biochemical and physiological effects. This compound has been synthesized through various methods and has been studied for its mechanism of action and potential applications in scientific research.
Mechanism of Action
The mechanism of action of 3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as tyrosinase and carbonic anhydrase. This inhibition can lead to a decrease in the production of certain compounds, such as melanin and bicarbonate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione are still being studied. However, it has been shown to have potential anticancer, antifungal, and antibacterial properties. It has also been shown to inhibit the activity of certain enzymes, which can have a variety of effects on the body.
Advantages and Limitations for Lab Experiments
The advantages of using 3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione in lab experiments include its potential anticancer, antifungal, and antibacterial properties. However, its mechanism of action is not fully understood, and it may have limitations in terms of its specificity and toxicity.
Future Directions
There are many potential future directions for the study of 3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione. One area of interest is in the development of new anticancer agents, as this compound has shown promise in inhibiting the growth of cancer cells. Another area of interest is in the development of new antifungal and antibacterial agents, as this compound has also shown potential in these areas. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on the body.
Synthesis Methods
The synthesis of 3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione has been achieved through multiple methods. One such method involves the reaction of 2,4-dichlorobenzyl chloride with sodium azide to form 2,4-dichlorobenzyl azide. This intermediate product is then reacted with phenyl isothiocyanate to form the desired compound. Other methods involve the use of different starting materials and reagents, such as 2,4-dichlorobenzyl alcohol and thiosemicarbazide.
Scientific Research Applications
The potential applications of 3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione in scientific research are vast. This compound has been studied for its anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use as an antifungal and antibacterial agent, as well as for its ability to inhibit the activity of certain enzymes.
properties
IUPAC Name |
3-[(2,4-dichlorophenyl)methoxy]-4-phenyl-1H-1,2,4-triazole-5-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-11-7-6-10(13(17)8-11)9-21-14-18-19-15(22)20(14)12-4-2-1-3-5-12/h1-8H,9H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWBEQJSQNZWCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=S)NN=C2OCC3=C(C=C(C=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-((2,4-dichlorobenzyl)oxy)-4-phenyl-1H-1,2,4-triazole-5(4H)-thione |
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